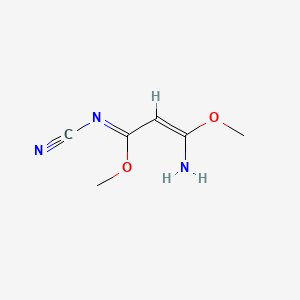

Methyl 3-amino-N-cyano-3-methoxyacrylimidate

Description

Properties

CAS No. |

77087-96-8 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

methyl (E)-3-amino-N-cyano-3-methoxyprop-2-enimidate |

InChI |

InChI=1S/C6H9N3O2/c1-10-5(8)3-6(11-2)9-4-7/h3H,8H2,1-2H3/b5-3+,9-6? |

InChI Key |

DMLIIWGDMRBECT-KJORVYKVSA-N |

Isomeric SMILES |

CO/C(=C/C(=NC#N)OC)/N |

Canonical SMILES |

COC(=CC(=NC#N)OC)N |

Origin of Product |

United States |

Preparation Methods

Typical Reaction Conditions

- Solvent: Toluene is frequently used due to its ability to dissolve reactants and withstand reflux temperatures.

- Temperature: Reflux conditions (~110°C for toluene) are maintained to drive the reaction to completion.

- Atmosphere: Inert or controlled atmosphere (e.g., nitrogen or saturation with gaseous HCl) to prevent side reactions.

- Reaction Time: Several hours, typically 2–6 hours depending on scale and purity requirements.

Detailed Preparation Methods

Method 1: Reflux in Toluene with Gaseous HCl Saturation

A suspension of this compound in toluene is saturated with gaseous hydrogen chloride at low temperature (0 °C) to promote cyclization and formation of the imidate structure. This method is well-documented in the synthesis of pyrimidine derivatives where the compound acts as a key intermediate.

Procedure Summary:

- Suspend 2.4 g (0.015 mol) of this compound in 20 mL of toluene.

- Cool the suspension to 0 °C.

- Bubble gaseous HCl through the suspension until saturation.

- Allow the mixture to warm to room temperature and reflux for several hours.

- Isolate the product by filtration or extraction, followed by purification.

Method 2: Cyclization of 3-Amino-N-cyano-3-methoxyacrylimidate Derivatives

Advanced synthetic routes involve cyclization reactions of substituted 3-amino-N-cyano-3-methoxyacrylimidates to form heterocyclic compounds. These methods often start from acyl derivatives or related precursors and use reagents such as acid chlorides or other activating agents to facilitate ring closure.

- Cyclization is typically acid-catalyzed.

- Reaction conditions vary depending on substituents but generally involve heating under reflux.

- The method is useful for generating pyrimidine rings and related heterocycles.

Method 3: Use of (Trimethylsilyl)diazomethane and Related Reagents

Some synthetic protocols employ (trimethylsilyl)diazomethane for methylation steps or to introduce methoxy groups in the acrylimidate framework. This method allows for selective functionalization and can be combined with other cyclization steps to yield the target compound.

Comparative Data Table of Preparation Methods

| Method No. | Key Reagents/Conditions | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| 1 | This compound, toluene, gaseous HCl, reflux | Acid-catalyzed cyclization | High yield, well-established | Requires handling of gaseous HCl |

| 2 | Acyl derivatives, acid catalysts, reflux | Cyclization | Versatile for heterocycle synthesis | Sensitive to substituent effects |

| 3 | (Trimethylsilyl)diazomethane, methylation reagents | Functional group modification | Selective methylation | Requires careful reagent handling |

Research Findings and Analytical Data

- The compound’s purity and structure are confirmed by NMR (1D and 13C), mass spectrometry, and IR spectroscopy, with characteristic signals corresponding to amino, cyano, and methoxy groups.

- The stereochemistry is predominantly (E)-configuration, as confirmed by NMR coupling constants and crystallographic data.

- The compound serves as a key intermediate in the synthesis of biologically active pyrimidine derivatives, enhancing the efficiency of heterocyclic ring formation.

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits diverse reactivity due to its functional groups, enabling participation in:

Nucleophilic Substitution

The imidate group undergoes nucleophilic attack, particularly under basic conditions. This facilitates substitution with nucleophiles (e.g., amines, alcohols), forming new bonds while retaining the cyano and methoxy groups.

Cyclocondensation Reactions

The compound reacts with α-halo compounds (e.g., ethyl α-chloroacetoacetate) via two-step mechanisms:

-

Nucleophilic substitution : Replacement of the halide group.

-

Cyclocondensation : Formation of heterocyclic rings (e.g., triazine derivatives) through intramolecular cyclization .

Table 2: Reaction Mechanisms

| Reaction Type | Key Steps | Products |

|---|---|---|

| Nucleophilic substitution | Imidate group reacts with nucleophile | Substituted derivatives |

| Cyclocondensation | Substitution → Cyclization | Heterocyclic compounds (e.g., triazines) |

Structural and Spectroscopic Analysis

The compound’s structure includes:

-

E-configuration : Determined by the (E)-stereochemical descriptor in its IUPAC name .

-

Functional groups : Cyano (C≡N), methoxy (OCH₃), and imidate (–N–CO–O–) groups, enabling diverse reactivity.

Table 3: Structural Features

| Feature | Description |

|---|---|

| Molecular formula | C₆H₈N₂O₃ |

| Molecular weight | 156.14 g/mol |

| Key functional groups | Cyano, methoxy, imidate |

Analytical Characterization

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Methyl 3-amino-N-cyano-3-methoxyacrylimidate can serve as a valuable scaffold for the development of antitumor agents. The acrylamide moiety is known for its ability to act as a Michael acceptor, facilitating covalent interactions with nucleophilic residues in proteins, which is crucial for designing targeted covalent inhibitors. Research has shown that acrylamide derivatives exhibit significant biological activities, including antitumor effects against various cancer cell lines .

1.2 Inhibition of Kinases

The compound's structure allows it to function as a potential kinase inhibitor. Kinases play a vital role in cellular signaling pathways, and their dysregulation is often associated with cancer. This compound can be modified to enhance its selectivity and potency against specific kinases, making it a candidate for drug development aimed at treating cancers with known kinase mutations .

1.3 Antiviral and Anti-inflammatory Properties

Studies indicate that acrylamide derivatives can also exhibit antiviral and anti-inflammatory activities. The ability to form reversible covalent bonds may enhance the efficacy of these compounds in targeting viral proteins or inflammatory mediators, providing a dual therapeutic approach .

Polymer Science

This compound can be utilized in the synthesis of novel polymers with specific functionalities. Its reactive acrylamide group allows for incorporation into polymer chains through radical polymerization techniques. This application is particularly relevant in creating materials with tailored mechanical properties or enhanced biocompatibility for biomedical applications.

Synthetic Intermediate

As a synthetic intermediate, this compound can be employed in the synthesis of more complex organic molecules. Its functional groups facilitate further chemical transformations, allowing chemists to explore new synthetic pathways and develop novel compounds with potential applications across various domains, including agriculture and materials science .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

| Study | Focus | Findings |

|---|---|---|

| Acrylamide Moiety Study | Biological Activity | Demonstrated significant antitumor activity through Michael addition reactions with nucleophiles. |

| Novel TAK1 Inhibitors | Kinase Inhibition | Highlighted the potential of acrylamide derivatives in targeting kinases involved in cancer progression. |

| Polymer Applications | Polymer Synthesis | Explored the use of this compound in creating functionalized polymers for biomedical applications. |

Mechanism of Action

The mechanism of action of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key similarities and differences with related compounds:

Functional Group Comparison

Reactivity and Stability

- Cyano Group Reactivity: The presence of the cyano group in this compound distinguishes it from esters like methyl palmitate or ethyl linolenate. Cyano groups are electron-withdrawing, enhancing electrophilic character, which is absent in purely aliphatic esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.